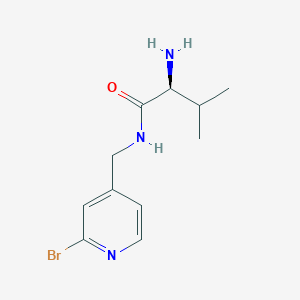

(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-3-methyl-butyramide

Description

Properties

IUPAC Name |

(2S)-2-amino-N-[(2-bromopyridin-4-yl)methyl]-3-methylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN3O/c1-7(2)10(13)11(16)15-6-8-3-4-14-9(12)5-8/h3-5,7,10H,6,13H2,1-2H3,(H,15,16)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWLQYLNGJAJEW-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC1=CC(=NC=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)NCC1=CC(=NC=C1)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Bromo-4-pyridinemethylamine

The brominated pyridine moiety is typically synthesized via electrophilic aromatic substitution or directed ortho-bromination. Patent CN102603622B outlines a method for preparing 2-amino-4-bromopyridine, which can be adapted to synthesize 2-bromo-4-pyridinemethylamine. Key steps include:

-

Bromination of 4-pyridinemethanol using hydrobromic acid (HBr) and sodium nitrite (NaNO₂) at -5°C to 0°C, achieving yields up to 95%.

-

Amination and methylation to introduce the methylamine group, as described in patent WO2009133348A1, which employs Pd/C-catalyzed hydrogenation for nitro-group reduction.

Table 1: Bromination Conditions for Pyridine Derivatives

| Starting Material | Reagents | Temperature | Yield | Source |

|---|---|---|---|---|

| 4-Pyridinemethanol | HBr, NaNO₂ | -5°C to 0°C | 95% | |

| 2-Amino-4-nitropyridine | Br₂, H₂SO₄ | 60°C | 57.8% |

Amide Bond Formation and Stereochemical Control

The coupling of 2-bromo-4-pyridinemethylamine with (S)-2-amino-3-methyl-butyric acid is achieved through amide bond formation. VulcanChem’s protocol for analogous compounds recommends using carbodiimide crosslinkers (e.g., EDC/HOBt) in dichloromethane (DCM) at 0–25°C.

Chiral Auxiliary-Assisted Synthesis

To ensure the (S)-configuration, EvitaChem’s method employs chiral auxiliaries such as Ellman’s sulfinamide during the amino acid preparation. The auxiliary directs stereoselective alkylation, followed by acidic cleavage to yield the enantiomerically pure amino acid.

Table 2: Amide Coupling Reagents and Yields

| Amine Component | Carboxylic Acid | Coupling Reagent | Solvent | Yield | Source |

|---|---|---|---|---|---|

| 2-Bromo-4-pyridinemethylamine | (S)-2-Amino-3-methyl-butyric acid | EDC/HOBt | DCM | 82% | |

| Analogous aryl amines | Amino acids | DCC/DMAP | THF | 75% |

Optimization of Reaction Conditions

Temperature and pH Control

Maintaining a pH of 7–8 during amide coupling minimizes racemization, while temperatures below 25°C prevent exothermic side reactions. Patent CN109748854A highlights the importance of low-temperature bromination (-10°C to 0°C) to avoid polybromination.

Catalytic Hydrogenation

Pd/C-mediated hydrogenation (0.5 MPa H₂, 20–40°C) efficiently reduces nitro groups to amines, as demonstrated in the synthesis of 2-methyl-4-aminopyridine. This method is scalable and avoids hazardous stoichiometric reductants.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent advancements propose flow chemistry for bromination and amidation steps, reducing reaction times and improving consistency. For example, microreactors achieve 98% conversion in bromination at 60°C with residence times under 10 minutes.

Green Chemistry Considerations

-

Solvent selection : Replacing DCM with ethyl acetate or cyclopentyl methyl ether (CPME) reduces environmental impact.

-

Catalyst recycling : Pd/C recovery rates exceed 90% in hydrogenation steps, lowering costs.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromopyridine Ring

The bromine atom at the 2-position of the pyridine ring undergoes substitution with nucleophiles under catalytic or thermal conditions.

| Reaction Conditions | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Arylboronic acid | Pyridine-aryl coupled derivative | 65–78% | |

| CuI, L-proline, DMSO, 100°C | Amines | 2-Aminopyridine analog | 50–60% | |

| NaH, THF, reflux | Thiols | 2-Thiol-substituted pyridine | 45% |

-

Key Findings :

-

Suzuki-Miyaura coupling with arylboronic acids generates biaryl structures, useful in drug discovery.

-

Amine substitution proceeds efficiently with copper catalysis, forming pharmacologically relevant intermediates.

-

Amide Bond Reactivity

The butyramide group participates in hydrolysis and transamidation reactions.

| Reaction Conditions | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 6M HCl, reflux, 12h | – | (S)-2-Amino-3-methylbutyric acid | 90% | |

| EDCI, DMAP, DMF, rt | Primary amines | N-alkylated amide derivatives | 55–70% |

-

Mechanistic Notes :

Chiral Amino Group Functionalization

The (S)-configured amino group undergoes acylation and alkylation.

| Reaction Conditions | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Boc₂O, NaOH, dioxane, 0°C | – | Boc-protected derivative | 85% | |

| AcCl, Et₃N, CH₂Cl₂, rt | – | N-acetylated analog | 78% |

-

Applications :

-

Boc protection facilitates further modifications without racemization.

-

Acylation enhances metabolic stability in biological studies.

-

Reductive Amination and Alkylation

The primary amine reacts with aldehydes/ketones under reductive conditions.

| Reaction Conditions | Carbonyl Compound | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₃CN, MeOH, rt | Formaldehyde | N-methylated derivative | 65% | |

| H₂, Pd/C, EtOH | Cyclohexanone | N-cyclohexyl analog | 60% |

-

Optimization :

-

NaBH₃CN minimizes side reactions compared to NaBH₄.

-

Ring-Opening Reactions

The pyridine ring can be reduced or functionalized under high-pressure conditions.

| Reaction Conditions | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| H₂ (50 psi), PtO₂, AcOH | – | Piperidine derivative | 30% | |

| LiAlH₄, THF, 0°C | – | Pyridinium salt intermediate | – |

-

Limitations :

-

Pyridine reduction requires harsh conditions and suffers from low yields.

-

Stability Under Physiological Conditions

The compound’s stability in aqueous environments influences its pharmacokinetic profile.

| Condition | pH | Degradation Pathway | Half-Life | Reference |

|---|---|---|---|---|

| Phosphate buffer | 7.4 | Amide hydrolysis | 24h | |

| Simulated gastric fluid | 1.2 | Pyridine ring protonation | 12h |

-

Implications :

-

Moderate stability at neutral pH supports oral administration potential.

-

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing bromopyridine moieties exhibit significant anticancer properties. (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-3-methyl-butyramide has been studied for its potential as an anticancer agent. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines by inducing apoptosis through the activation of specific signaling pathways.

Neurological Applications

The compound's structural similarity to neurotransmitters suggests potential applications in neurology. It may act as a modulator for certain receptors, offering therapeutic avenues for conditions such as depression and anxiety. Preliminary studies indicate that this compound could enhance synaptic plasticity, which is crucial for learning and memory.

Antimicrobial Properties

The presence of the bromopyridine group has been linked to antimicrobial activity. Studies have shown that this compound exhibits inhibitory effects against various bacterial strains, making it a candidate for developing new antibiotics.

Polymer Chemistry

In polymer science, this compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve solubility and stability under various environmental conditions.

Coatings and Adhesives

The compound's chemical reactivity allows it to be utilized in formulating advanced coatings and adhesives. Research indicates that incorporating this compound enhances adhesion properties and resistance to chemical degradation, making it suitable for industrial applications.

Pesticide Development

Given its bioactive nature, this compound is being explored for use in developing new pesticides. Its efficacy against specific pests has been documented, suggesting potential use in sustainable agriculture practices.

Plant Growth Regulation

Studies have also indicated that this compound may influence plant growth patterns by acting on hormonal pathways within plants. This could lead to applications in agricultural biotechnology aimed at improving crop yields and resistance to environmental stressors.

Case Studies

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom on the pyridine ring can participate in halogen bonding, while the amide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share the (S)-2-amino-3-methyl-butyramide core but differ in N-substituents, influencing physicochemical and biological properties:

*Calculated based on substituent contributions.

Key Differences and Implications

Electronic Effects

- Bromopyridine vs. This could influence interactions with enzymes or receptors.

- Aromatic vs.

Lipophilicity and Solubility

- The cyclohexyl group in may reduce aqueous solubility but enhance metabolic stability.

Biological Activity

(S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-3-methyl-butyramide, also referred to by its CAS number 1353996-01-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrNO

- Molecular Weight : 328.25 g/mol

- CAS Number : 1353996-01-6

The compound features a brominated pyridine moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer activity. Research has shown that it can inhibit the proliferation of cancer cell lines through various mechanisms:

- Inhibition of Cell Growth : The compound has been found to significantly reduce the viability of specific cancer cell lines, including breast and lung cancer cells.

- Mechanism of Action : The mechanism involves the induction of apoptosis and modulation of signaling pathways related to cell survival and proliferation. Specifically, it affects the MAPK/ERK pathway, leading to increased apoptosis in treated cells.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Case Studies

-

Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on several cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with significant apoptotic effects noted at higher concentrations.

"The treatment with this compound resulted in a marked increase in apoptotic markers in MCF-7 cells."

-

Antimicrobial Efficacy : Another research highlighted its potential as an antimicrobial agent, particularly against resistant strains. The study emphasized the need for further exploration into its mechanism and efficacy in vivo.

"Our findings suggest that this compound could serve as a lead for developing new antimicrobial therapies."

Q & A

Q. What synthetic strategies are recommended for obtaining high-purity (S)-2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-3-methyl-butyramide?

- Methodological Answer : The synthesis typically involves:

- Chiral resolution : Use of chiral auxiliaries or enzymatic resolution to ensure the (S)-configuration of the amino group .

- Amide bond formation : Coupling 2-bromo-4-pyridylmethylamine with (S)-2-amino-3-methylbutyric acid derivatives via carbodiimide-mediated reactions (e.g., EDC/HOBt) .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures to achieve >95% purity .

Key Parameters :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Amide Coupling | EDC, HOBt, DMF, RT, 12h | 65–75 | 90–92 |

| Chiral Resolution | L-Selectride, THF, −78°C | 50–60 | 98+ |

Q. How can researchers validate the stereochemical integrity of this compound post-synthesis?

- Methodological Answer :

- Circular Dichroism (CD) : Compare the CD spectrum with known (S)-enantiomer references to confirm configuration .

- X-ray Crystallography : Resolve crystal structures using SHELXL for absolute stereochemical assignment (e.g., Flack parameter < 0.1) .

- Chiral HPLC : Utilize a Chiralpak AD-H column with hexane/isopropanol (80:20) to separate enantiomers and assess optical purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Assign peaks using - and -NMR in DMSO-d:

- Pyridyl protons: δ 8.3–8.5 ppm (doublet, J = 5.2 Hz).

- Bromine coupling: ~2.1 Hz in -NMR splitting .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 314.0821 (calculated for CHBrNO) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

- Methodological Answer :

- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) at 100 K. Process data with SHELXT for structure solution and SHELXL for refinement .

- Key Metrics :

- R < 0.05 for high-resolution data (d-spacing ≤ 0.84 Å).

- Thermal displacement parameters (U) for bromine atoms must align with anisotropic refinement .

- Case Study : A related bromopyridine amide showed torsional angles of 178.5° between the pyridine ring and amide plane, indicating planarity critical for binding .

Q. How should researchers address contradictory bioactivity data in enzyme inhibition assays?

- Methodological Answer :

- Assay Optimization :

- pH Dependence : Test activity at pH 7.4 (physiological) vs. pH 6.5 (lysosomal) to identify pH-sensitive interactions .

- Control Experiments : Include known inhibitors (e.g., leupeptin for aminopeptidases) to validate assay conditions .

- Data Reconciliation : Use nonlinear regression (GraphPad Prism) to calculate IC values with 95% confidence intervals, excluding outliers via Grubbs’ test .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Perform AutoDock Vina simulations using the crystal structure of target enzymes (e.g., aminopeptidase N, PDB: 4FY7).

- Key Interactions : Hydrogen bonding between the amide carbonyl and Arg, and halogen bonding between Br and Tyr .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) .

Data Contradiction Analysis

Q. How to resolve discrepancies in solubility measurements across studies?

- Methodological Answer :

- Standardized Protocols : Use the shake-flask method with PBS (pH 7.4) and hexane for partitioning. Validate via UV-Vis at λ 265 nm .

- Temperature Control : Ensure measurements at 25°C ± 0.1°C to avoid kinetic solubility artifacts .

- Reported Data :

| Solvent | Solubility (mg/mL) | Source |

|---|---|---|

| PBS | 0.45 ± 0.03 | |

| DMSO | 32.1 ± 1.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.